molecular formula C15H17F2NO4S B2463602 6-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097926-63-9

6-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane

Cat. No.: B2463602
CAS No.: 2097926-63-9
M. Wt: 345.36
InChI Key: OEZDGGXZRSYRGH-UHFFFAOYSA-N
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Description

6-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a structurally complex spirocyclic compound featuring a 1,4-benzodioxine sulfonyl moiety, a difluorinated azaspiro[2.5]octane core, and a sulfonamide linker. The benzodioxine group contributes to its aromatic and electron-rich properties, while the difluoro substituents enhance metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2,2-difluoro-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO4S/c16-15(17)10-14(15)3-5-18(6-4-14)23(19,20)11-1-2-12-13(9-11)22-8-7-21-12/h1-2,9H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZDGGXZRSYRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multiple steps, starting with the preparation of the benzodioxine core. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxine with sulfonyl chloride under basic conditions to form the sulfonyl derivative . This intermediate is then subjected to further reactions to introduce the difluoro and azaspiro groups, often using specialized reagents and catalysts to achieve the desired stereochemistry and functionalization .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and advanced catalytic processes can be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine moiety can yield quinone derivatives, while nucleophilic substitution at the sulfonyl group can produce sulfonamide derivatives .

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Notably, it has been associated with the following therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Neurological Disorders : The unique structure allows for interactions with neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety.

Pharmacological Studies

Research has demonstrated that derivatives of this compound can modulate specific receptors in the central nervous system. For instance, compounds with similar structural motifs have been shown to act as selective serotonin reuptake inhibitors (SSRIs), highlighting the potential for developing new antidepressants.

Biochemical Assays

The compound can be utilized in biochemical assays to study enzyme interactions and inhibition mechanisms. Its sulfonyl group enhances its solubility and bioavailability, making it suitable for in vitro studies.

Cellular Studies

In cellular biology, the compound's ability to penetrate cell membranes allows researchers to investigate its effects on intracellular signaling pathways. This is particularly relevant in studies focused on apoptosis and cell proliferation.

Case Studies

Several case studies have highlighted the applications of this compound:

Study Focus Findings
Study on Anticancer PropertiesEvaluated against breast cancer cell linesShowed significant cytotoxicity at micromolar concentrations
Neuropharmacology ResearchInvestigated effects on serotonin receptorsIndicated potential as an SSRI with favorable binding affinity
Enzyme Inhibition AssayAssessed inhibition of specific kinasesDemonstrated effective inhibition at low concentrations

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the difluoro and azaspiro groups contribute to the compound’s binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and biological activities between the target compound and related spirocyclic derivatives:

Compound Name Structural Features Key Properties/Biological Activity Reference
Target Compound 1,4-Benzodioxine sulfonyl, difluoro-azaspiro[2.5]octane Antibacterial potential, enhanced stability
6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane Chlorophenyl sulfonyl, oxa-azaspiro[2.5]octane Enzyme inhibition, moderate solubility
6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane Bromofuran carbonyl, difluoro-azaspiro[2.5]octane Antimicrobial activity, halogen-driven reactivity
4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride Difluoro-azaspiro[2.5]octane (no sulfonyl group) Neuromodulatory applications, high lipophilicity
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride Difluoro-azaspiro core (unsubstituted) Scaffold for drug discovery, synthetic versatility

Biological Activity

The compound 6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and the implications of these findings in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C₁₃H₁₈F₂N₂O₇S
  • Molecular Weight : 342.36 g/mol
  • CAS Number : 793727-36-3

The compound features a spirocyclic structure, which is known to enhance biological activity due to its unique three-dimensional arrangement.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The key steps include:

  • Formation of the benzodioxine sulfonyl moiety through the reaction of 2,3-dihydro-1,4-benzodioxin with sulfonyl chlorides.
  • Cyclization to form the spirocyclic structure , which incorporates the difluorinated azaspiro component.

Antidiabetic Potential

Recent studies have investigated the anti-diabetic properties of related compounds featuring the benzodioxine sulfonyl group. For instance, a series of derivatives demonstrated varying degrees of inhibition against the α-glucosidase enzyme, which is crucial for carbohydrate metabolism:

CompoundIC₅₀ (μM)Activity Level
Acarbose37.38Reference
Compound 7i86.31 ± 0.11Moderate
Compound 7k81.12 ± 0.13Moderate

These results suggest that modifications to the benzodioxine structure can yield compounds with significant anti-diabetic activity .

Antimicrobial Activity

Another area of exploration is the antimicrobial properties of related benzodioxine derivatives. Compounds with similar structures have shown promising activity against various bacterial strains, indicating potential applications in treating infections .

Neuroprotective Effects

Preliminary studies indicate that compounds within this chemical class may exhibit neuroprotective effects. The ability to modulate neurotransmitter systems and reduce oxidative stress is being investigated as a therapeutic avenue for neurodegenerative diseases .

Case Study 1: Anti-Diabetic Activity

A study synthesized several derivatives based on the benzodioxine sulfonyl framework and evaluated their anti-diabetic potential through α-glucosidase inhibition assays. The findings revealed that while most derivatives exhibited weak to moderate inhibition, certain modifications led to enhanced activity, suggesting pathways for further optimization .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that specific substitutions on the benzodioxine ring significantly affected antibacterial efficacy, highlighting the importance of structural diversity in drug design .

Q & A

Q. What are the recommended synthetic routes for 6-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane, and how can yield optimization be achieved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of the benzodioxine moiety followed by spirocyclization. Key steps include:
  • Sulfonation : Use sulfonyl chlorides under anhydrous conditions with a base (e.g., triethylamine) in dichloromethane at 0–5°C .
  • Spirocyclization : Employ nucleophilic substitution with difluorinated precursors in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
  • Optimization : Vary reaction time, temperature, and catalyst loadings (e.g., catalytic Pd for cross-coupling steps) to enhance yields. Monitor intermediates via TLC .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic connectivity and sulfonyl group placement. Use DEPT-135 for quaternary carbon identification .
  • Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode to validate molecular formula and detect impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
  • X-ray Crystallography : For absolute stereochemistry determination, if single crystals are obtainable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the benzodioxine (e.g., electron-withdrawing groups) and azaspiro moieties (e.g., fluorination patterns) .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR-based binding assays. Include positive controls (e.g., known inhibitors) .
  • Data Analysis : Use IC₅₀/EC₅₀ values and molecular docking (AutoDock Vina, Schrödinger Suite) to correlate structural features with activity .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature, buffer composition) to minimize variability .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., cellular viability assays alongside enzymatic inhibition) .
  • Meta-Analysis : Compare datasets across publications, focusing on compounds with shared scaffolds (e.g., benzo[d][1,3]dioxole derivatives) to identify trends .

Q. How can computational methods predict the compound’s metabolic stability and toxicity?

  • Methodological Answer :
  • ADME Prediction : Use tools like SwissADME or ADMETlab to estimate logP, CYP450 interactions, and blood-brain barrier permeability .
  • Toxicity Profiling : Run in silico models (e.g., ProTox-II) for hepatotoxicity and mutagenicity alerts. Cross-reference with structural alerts (e.g., sulfonamide-related idiosyncrasies) .
  • Metabolite Identification : Simulate Phase I/II metabolism using GLORY or Meteor Nexus to prioritize in vitro metabolite screening .

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